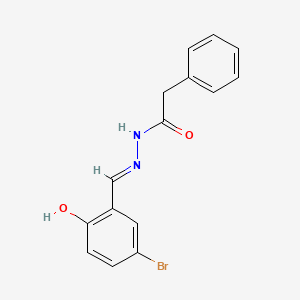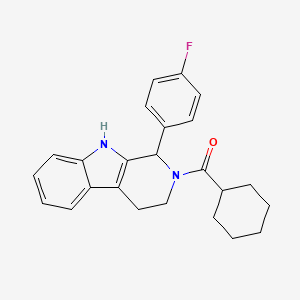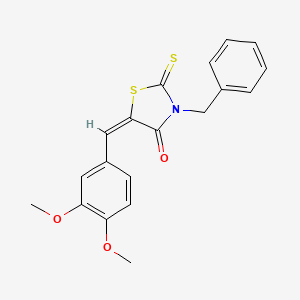
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide, also known as BHAP, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in medicine and biotechnology. BHAP is a hydrazone derivative that has been synthesized through various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide is not fully understood, but it is thought to exert its effects through the inhibition of various enzymes and signaling pathways. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which play a role in cell proliferation and differentiation.
Biochemical and Physiological Effects
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to possess various biochemical and physiological effects that make it a promising candidate for drug development. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to possess anti-inflammatory effects, reducing the production of inflammatory cytokines and prostaglandins. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has also been shown to possess antioxidant effects, reducing oxidative stress and protecting against cellular damage. Additionally, N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to possess anticancer effects, inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has several advantages for lab experiments, including its ease of synthesis and its versatility in various applications. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide is also stable and can be stored for long periods without degradation. However, N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide also has some limitations, including its potential toxicity and its limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide. One potential direction is the development of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the development of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide-based biosensors for the detection of various analytes. Additionally, further studies are needed to fully understand the mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide and to optimize its synthesis and bioavailability.
Synthesemethoden
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide can be synthesized through the reaction of 5-bromo-2-hydroxybenzaldehyde and 2-phenylacetohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, forming N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide as the final product. The synthesis of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis, to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been studied extensively for its potential applications in medicine and biotechnology. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has also been studied for its potential application as a biosensor and as a fluorescent probe for detecting various analytes.
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-13-6-7-14(19)12(9-13)10-17-18-15(20)8-11-4-2-1-3-5-11/h1-7,9-10,19H,8H2,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXCLEWUWFSPNX-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-chlorobenzyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-piperidinyl]methanol](/img/structure/B6128587.png)

![6-chloro-3-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6128598.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6128603.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B6128615.png)

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)heptanamide](/img/structure/B6128627.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6128628.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B6128634.png)
![ethyl 5,7-dimethyl-2-{[(4-methylphenyl)amino]carbonyl}pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6128645.png)
![methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6128651.png)

![1-{2-[(5-chloro-3-fluoro-2-pyridinyl)amino]ethyl}-3-piperidinol](/img/structure/B6128672.png)